molecular formula C8H13NO2 B172800 Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 122684-38-2

Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No. B172800
M. Wt: 155.19 g/mol
InChI Key: LVBCACDXSOCLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, also known as MAHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of bicyclic compounds and has a unique molecular structure that makes it an interesting subject for research.

Mechanism Of Action

The mechanism of action of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate is not fully understood, but it is believed to act on various molecular targets in the body, including enzymes and receptors. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been found to interact with various receptors, including the nicotinic acetylcholine receptor and the serotonin receptor.

Biochemical And Physiological Effects

Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to exhibit various biochemical and physiological effects in the body. It has been found to have analgesic, anti-inflammatory, and anti-tumor properties. It has also been found to improve cognitive function and memory. Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to have a low toxicity profile and is generally well-tolerated in the body.

Advantages And Limitations For Lab Experiments

Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. It has also been found to exhibit significant biological activity, making it a useful tool for studying various molecular targets in the body. However, Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. One area of interest is the development of new drugs based on the structure of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. Another area of interest is the study of the mechanism of action of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate and its interaction with various molecular targets in the body. Additionally, the synthesis of new derivatives of Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate and their biological activity could also be an area of future research.

Synthesis Methods

Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate can be synthesized using various methods, including the Mannich reaction and the Pictet-Spengler reaction. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone or aldehyde, while the Pictet-Spengler reaction involves the condensation of an amino acid or its derivative with an aldehyde or ketone. Both methods have been successfully used to synthesize Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate with high yields and purity.

Scientific Research Applications

Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been found to exhibit significant biological activity against various diseases, including cancer, inflammation, and infectious diseases. It has also been used as a building block for the synthesis of various drugs.

properties

IUPAC Name

methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBCACDXSOCLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557791
Record name Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate

CAS RN

121564-88-3
Record name Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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